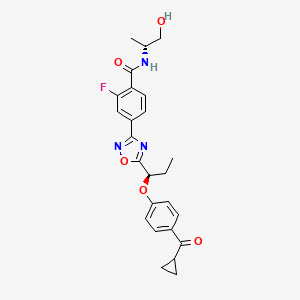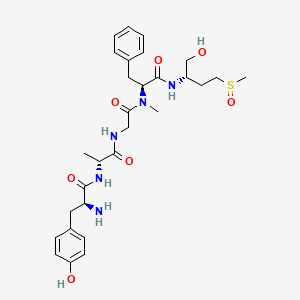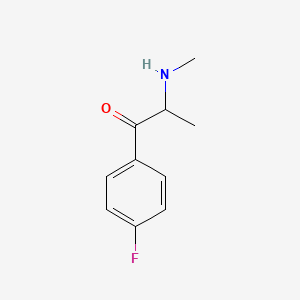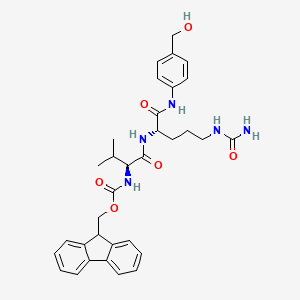
Fmoc-Val-Cit-PAB
説明
Fmoc-Val-Cit-PAB, also known as (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular formula of C33H39N5O6 and a molecular weight of 601.7 g/mol .
Synthesis Analysis
The synthetic method of Fmoc-Val-Cit-PAB involves adding EEDQ to a mixture of Fmoc-Val-Cit-OH and PABOH in DCM and MeOH, stirring at room temperature for 14 hours. The solution is then purified to obtain Fmoc-Val-Cit-PAB as a white solid .Molecular Structure Analysis
The IUPAC name of Fmoc-Val-Cit-PAB is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis
Fmoc-Val-Cit-PAB is a commonly used bridge for a degradable antibody-conjugated drug (ADC). The Fmoc group can protect the peptide chain’s amino and carboxyl groups, preventing unnecessary reactions during synthesis and ensuring only the target location reacts .Physical And Chemical Properties Analysis
Fmoc-Val-Cit-PAB has a molecular weight of 601.7 g/mol and a molecular formula of C33H39N5O6 . It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 13 rotatable bonds .科学的研究の応用
- Specific Scientific Field : Drug Delivery and Conjugation Chemistry .
- Summary of the Application : Fmoc-Val-Cit-PAB is a peptide conjugate that combines the amino acids valine (Val) and citrulline (Cit) with a para-aminobenzoic acid (PAB) moiety. This peptide conjugate finds its application in the field of drug delivery and conjugation chemistry . It demonstrates promising applications in antibody-drug conjugates (ADCs), a vital category of targeted drug delivery systems .
- Methods of Application or Experimental Procedures : The synthesis method involves preparing FMoc-Cit-PABOH, adding piperidine, and then FMoc-Val-OSu to create the desired compound. This synthesis route offers a higher yield of 85% and avoids epimerization, making it a reliable option for ADC research .
- Results or Outcomes Obtained : Incorporating Fmoc-Val-Cit-PAB into ADCs, such as ADC 2 and ADC 3 with trastuzumab and monomethyl auristatin E (MMAE) payload, led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADC 4, while maintaining selectivity over HER2-negative cells .
Safety And Hazards
将来の方向性
The selection of linkers and payloads plays a crucial role in determining the therapeutic indices of ADCs. The sequences are often sensitive to cleavage by extracellular enzymes, which leads to systemic release of the cytotoxic payload . This action reduces the therapeutic index by causing off-target toxicities that can be dose-limiting . Therefore, the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release, is being explored .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMAZHDNFCDRP-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109558 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-Cit-PAB | |
CAS RN |
159858-22-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



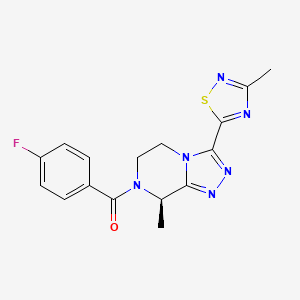
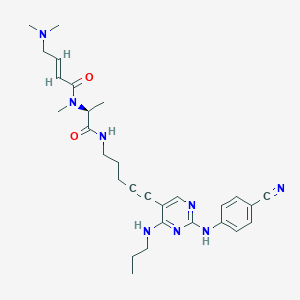
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
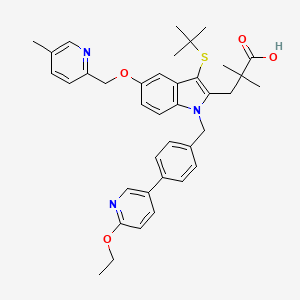
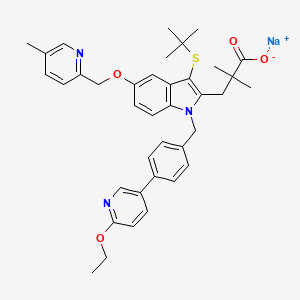
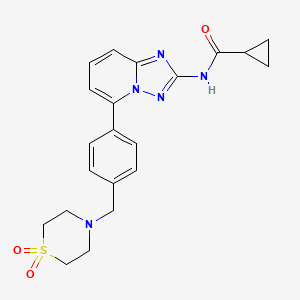
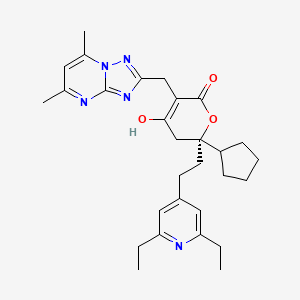
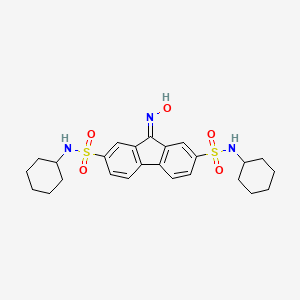
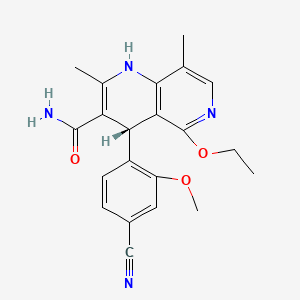
![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)
